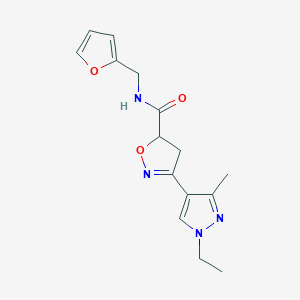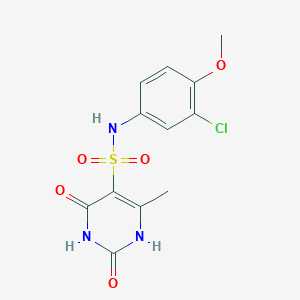![molecular formula C20H19N3O4 B4778981 N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B4778981.png)
N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide
Descripción general
Descripción
N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide, also known as MNAC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. MNAC is a hydrazinecarboxamide derivative that has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. This compound has been shown to scavenge free radicals and inhibit the production of reactive oxygen species (ROS) in neuronal cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to induce apoptosis in cancer cells by modulating the expression of various genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has several advantages for lab experiments. This compound is a highly pure compound that can be easily synthesized using a multi-step process. This compound has also been shown to exhibit potent bioactivity at low concentrations, making it an ideal compound for in vitro studies. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which can limit its use in certain assays. In addition, this compound has not been extensively studied in vivo, which limits its potential applications in animal studies.
Direcciones Futuras
There are several future directions for N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide research. One potential direction is to investigate the potential applications of this compound in animal studies. This compound has shown promising results in vitro, and further studies are needed to determine its efficacy in vivo. Another potential direction is to investigate the potential applications of this compound in combination with other compounds. This compound has been shown to exhibit synergistic effects with other compounds, such as paclitaxel, in cancer cells. Further studies are needed to determine the potential applications of this compound in combination with other compounds. Finally, further studies are needed to determine the mechanism of action of this compound. The mechanism of action of this compound is not fully understood, and further studies are needed to determine the molecular targets of this compound.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide has shown potential applications in various fields of research, including cancer, neurodegenerative diseases, and inflammation. This compound has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to exhibit neuroprotective effects against oxidative stress-induced cell death in neuronal cells. In addition, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-26-17-8-4-7-16(12-17)21-20(25)23-22-19(24)13-27-18-10-9-14-5-2-3-6-15(14)11-18/h2-12H,13H2,1H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMMRMQTVLOTOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NNC(=O)COC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827196 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-propanol hydrochloride](/img/structure/B4778919.png)
![3-(2-chlorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4778921.png)
![3-ethyl-5-{2-[(4-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4778935.png)
![N-(6-methyl-2-pyridinyl)-4-[(1-naphthyloxy)methyl]benzamide](/img/structure/B4778942.png)
![N-[1-(3-methoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4778949.png)
![1,7,10-trimethyl-2,3,4,5-tetrahydro-1H-azepino[2,3-b]quinolin-6-amine oxalate](/img/structure/B4778966.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B4778974.png)
![N-cyclohexyl-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4778983.png)

![methyl 2-[({1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4778992.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4779000.png)
![2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4779008.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4779013.png)